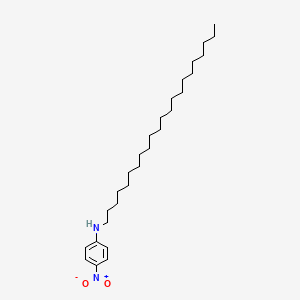
N-Docosyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Docosyl-4-nitroaniline is an organic compound known for its significant nonlinear optical properties. It is a derivative of 4-nitroaniline, where the amino group is substituted with a docosyl group (a long-chain alkyl group).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Docosyl-4-nitroaniline can be synthesized through a multi-step process involving the reaction of docosanoic acid with 4-nitroaniline. The process typically involves the formation of docosanoyl chloride from docosanoic acid, which then reacts with 4-nitroaniline to form this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Docosyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Reduction: The primary product is N-docosyl-4-phenylenediamine.
Substitution: Depending on the substituent, various N-substituted derivatives of this compound can be formed.
Applications De Recherche Scientifique
N-Docosyl-4-nitroaniline has several scientific research applications, including:
Nonlinear Optics: It is used in the development of materials for second harmonic generation and other nonlinear optical processes.
Optical Signal Processing: Due to its large nonlinear optical response, it is a candidate for use in optical signal processing devices.
Material Science: The compound is studied for its potential in creating advanced materials with unique optical properties.
Mécanisme D'action
The primary mechanism by which N-docosyl-4-nitroaniline exerts its effects is through its nonlinear optical properties. The compound’s molecular structure allows for significant polarization under an electric field, leading to second harmonic generation and other nonlinear optical phenomena. This is primarily due to the charge asymmetry in the donor-acceptor system of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methoxyethyl)-p-nitroaniline
- N-(2-acetoxyethyl)-p-nitroaniline
- 2-docosylamino-5-nitropyridine
Uniqueness
N-Docosyl-4-nitroaniline is unique due to its long docosyl chain, which enhances its ability to form well-ordered Langmuir-Blodgett films. This structural feature contributes to its superior nonlinear optical properties compared to other similar compounds .
Propriétés
Numéro CAS |
143200-78-6 |
|---|---|
Formule moléculaire |
C28H50N2O2 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
N-docosyl-4-nitroaniline |
InChI |
InChI=1S/C28H50N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-29-27-22-24-28(25-23-27)30(31)32/h22-25,29H,2-21,26H2,1H3 |
Clé InChI |
JULIHKBBVPPDGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
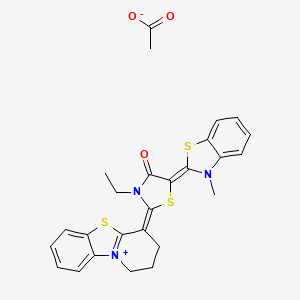
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
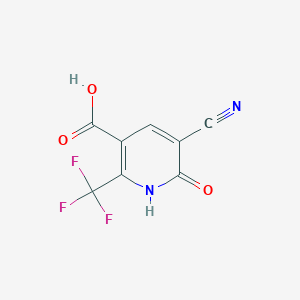
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
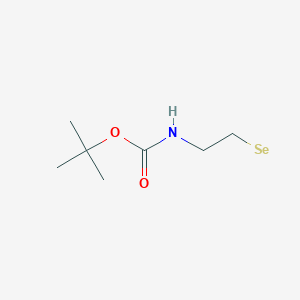
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)

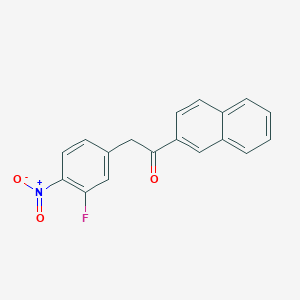

![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
